Tolnapersine vs. Placebo: Direct Evidence for Dose-Dependent Impairment of Gastric Adaptive Relaxation
Tolnapersine (BK 34/530) demonstrates a clear, dose-dependent impairment of gastric adaptive relaxation in human volunteers, a key functional differentiator. At a 100 mg oral dose, it significantly reduced the volume of gastric contents 5 minutes post-ingestion compared to placebo, indicating an impairment of the stomach's ability to relax to accommodate a meal [1].
| Evidence Dimension | Gastric Volume 5 minutes post-drink (measure of adaptive relaxation) |
|---|---|
| Target Compound Data | 228 ± 43.7 ml (100 mg oral dose) |
| Comparator Or Baseline | Placebo: 256 ± 44.3 ml |
| Quantified Difference | Reduction of 28 ml (approximately 11%) |
| Conditions | Human clinical trial; healthy male volunteers; gastric volume measured by real-time ultrasound 5 minutes after ingestion of a standard liquid meal [1]. |
Why This Matters
This quantifies Tolnapersine's unique effect on a specific, clinically relevant gastric function (adaptive relaxation), which is not observed with pure D2 antagonists and is a critical parameter for GI research models.
- [1] Bateman DN. Studies on the pharmacological control of gastric emptying in man. Br J Clin Pharmacol. 1985 Oct;20(4):339-44. doi: 10.1111/j.1365-2125.1985.tb05074.x. PMID: 3841005. View Source
